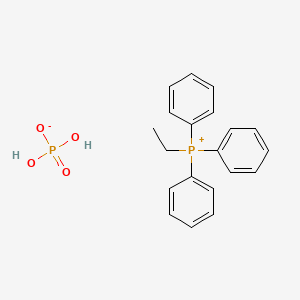
dihydrogen phosphate;ethyl(triphenyl)phosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydrogen phosphate;ethyl(triphenyl)phosphanium is a compound that combines the properties of dihydrogen phosphate and ethyl(triphenyl)phosphanium
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen phosphate;ethyl(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with an appropriate alkyl halide to form the phosphonium saltThe reaction conditions often require the use of solvents such as tetrahydrofuran (THF) or diethyl ether and may involve the use of bases like butyl lithium to facilitate the formation of the ylide intermediate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental safety.
化学反应分析
Types of Reactions
Dihydrogen phosphate;ethyl(triphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts. These products have various applications in catalysis, organic synthesis, and material science.
科学研究应用
Dihydrogen phosphate;ethyl(triphenyl)phosphanium has several scientific research applications:
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of dihydrogen phosphate;ethyl(triphenyl)phosphanium involves its ability to form ylides, which are key intermediates in the Wittig reaction. . This intermediate then decomposes to yield the desired alkene and triphenylphosphine oxide.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used to form ylides.
Triphenylphosphine oxide: A byproduct of many reactions involving triphenylphosphine.
Ethyltriphenylphosphonium bromide: A similar compound used in the synthesis of ylides.
Uniqueness
Dihydrogen phosphate;ethyl(triphenyl)phosphanium is unique due to its combination of the dihydrogen phosphate group with the ethyl(triphenyl)phosphanium moiety. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
57249-35-1 |
|---|---|
分子式 |
C20H22O4P2 |
分子量 |
388.3 g/mol |
IUPAC 名称 |
dihydrogen phosphate;ethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C20H20P.H3O4P/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-5(2,3)4/h3-17H,2H2,1H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI 键 |
ICDVQSAIGKTSCF-UHFFFAOYSA-M |
规范 SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.OP(=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


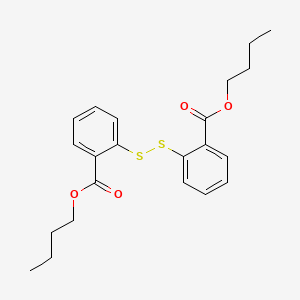
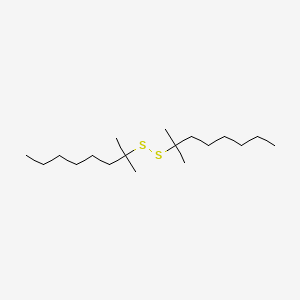
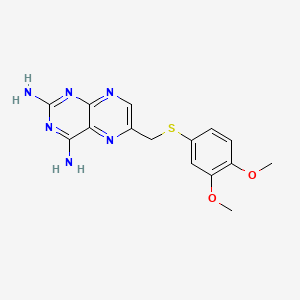

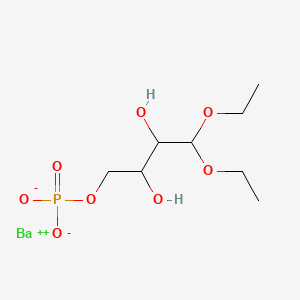
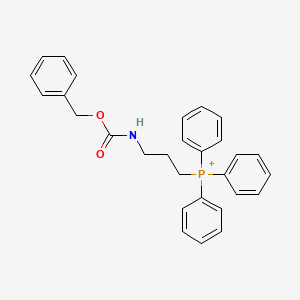
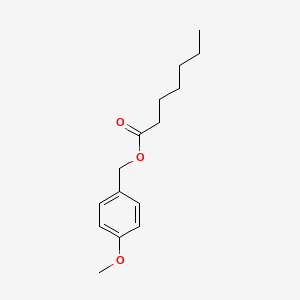
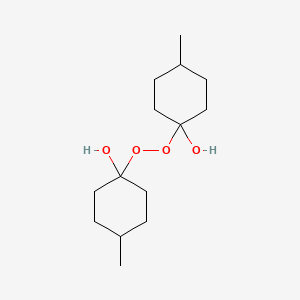

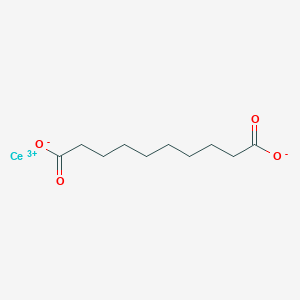
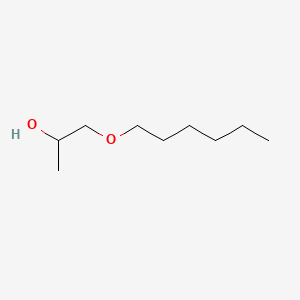
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)


